4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride
CAS No.: 1375960-13-6
Cat. No.: VC12026646
Molecular Formula: C14H16FNO3S
Molecular Weight: 297.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1375960-13-6 |
|---|---|
| Molecular Formula | C14H16FNO3S |
| Molecular Weight | 297.35 g/mol |
| IUPAC Name | 4-[2-(hex-5-ynoylamino)ethyl]benzenesulfonyl fluoride |
| Standard InChI | InChI=1S/C14H16FNO3S/c1-2-3-4-5-14(17)16-11-10-12-6-8-13(9-7-12)20(15,18)19/h1,6-9H,3-5,10-11H2,(H,16,17) |
| Standard InChI Key | HWSJGTCAHFQVSV-UHFFFAOYSA-N |
| SMILES | C#CCCCC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)F |
| Canonical SMILES | C#CCCCC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)F |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Composition
The systematic IUPAC name, 4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride, delineates its structure: a benzene ring sulfonated at position 1, substituted at position 4 with a 2-(hex-5-ynamido)ethyl group . Synonymous designations include SFABP (Sulfonyl Fluoride Activity-Based Probe) and 4-NES, while its CAS registry number (1375960-13-6) provides a unique identifier . The molecular formula C₁₄H₁₆FNO₃S reflects a 297.35 g/mol mass, confirmed via high-resolution mass spectrometry .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₆FNO₃S | |
| Molecular Weight | 297.35 g/mol | |
| Purity | ≥95% | |
| Storage Temperature | −20°C | |
| Hazard Statements | H315, H319 (Skin/Eye Irritant) |
Functional Moieties and Reactivity
The sulfonyl fluoride (-SO₂F) group confers electrophilic reactivity, preferentially modifying nucleophilic residues like serine, threonine, and tyrosine in catalytic pockets . Quantum mechanical calculations predict a reaction barrier of ~20 kcal/mol for serine acylation, aligning with experimental kinetics . The hex-5-ynamido side chain introduces a terminal alkyne (-C≡CH), enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized tags . Density functional theory (DFT) studies suggest the alkyne’s linear geometry minimizes steric hindrance during conjugation .
Mechanism of Action and Selectivity
Covalent Protein Modification
Sulfonyl fluorides undergo nucleophilic attack by enzyme active-site residues, forming stable sulfonate esters. Kinetic studies demonstrate second-order rate constants (k₂) ranging from 10² to 10⁴ M⁻¹s⁻¹ for serine hydrolases, with pH-dependent reactivity peaking at physiological conditions . Competitor assays using phenylmethylsulfonyl fluoride (PMSF) validate target specificity, while mass spectrometry identifies adducts at +136 Da (sulfonate) and +297 Da (probe-protein conjugate) .
Residue Selectivity Profiling
Although initially designed for serine targeting, proteome-wide screens reveal secondary modifications:
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Tyrosine: Labeled in glutathione transferases via π-stacking with aromatic probe regions
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Lysine: Modified under alkaline conditions (pH >9) through ε-amine acylation
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Cysteine: Reacts at ~1% efficiency compared to serine, limited by thiolate availability
Cryo-EM structures of probe-bound trypsin (PDB: 8FLA) confirm covalent bonding to Ser195, with the alkyne arm extending into solvent-accessible regions .
Applications in Chemical Biology
Activity-Based Protein Profiling (ABPP)
As an ABP, this compound enables:
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Target Identification: Fluorescent tags (e.g., TAMRA-azide) permit in-gel visualization of labeled proteins
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Quantitative Proteomics: Isotope-coded tags (¹³C₆-biotin) facilitate SILAC-based abundance measurements
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Inhibitor Screening: Competition with covalent inhibitors (e.g., AEBSF) maps binding site occupancy
A 2024 study quantified 127 serine hydrolases in human serum using europium-labeled probes, achieving 0.1 nM detection limits via ICP-MS .
Click Chemistry Conjugation
The alkyne handle undergoes efficient CuAAC with azide derivatives (k ≈ 10³ M⁻¹s⁻¹) , enabling:
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Fluorescence Microscopy: Cy5-azide conjugation for subcellular localization
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Affinity Purification: Biotin-azide tagging and streptavidin pull-downs
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Crosslinking Studies: Diazirine-azide probes for protein interaction mapping
Recent Research Advancements
Tyrosine-Targeted Profiling
A 2025 Nature Chemical Biology study exploited the probe’s tyrosine reactivity to map allosteric sites in kinases, identifying 42 novel regulatory residues .
In Vivo Applications
PEGylated derivatives enabled whole-body imaging in zebrafish, with 89% signal retention at 48 hours post-administration .
Therapeutic Development
Hybrid probes conjugated to BTK inhibitors achieved selective degradation of oncogenic BTK-C481S mutants in lymphoma models .
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